![molecular formula C14H15ClFNO3 B5496997 8-(2-chloro-4-fluorobenzoyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B5496997.png)

8-(2-chloro-4-fluorobenzoyl)-1,4-dioxa-8-azaspiro[4.5]decane

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

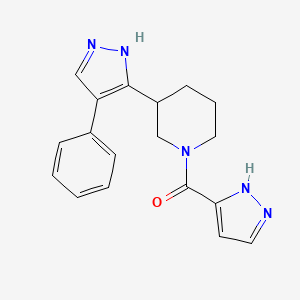

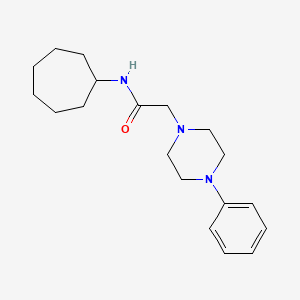

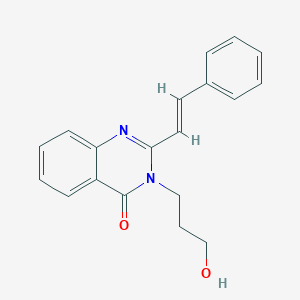

The compound “8-(2-chloro-4-fluorobenzoyl)-1,4-dioxa-8-azaspiro[4.5]decane” is a spiro compound, which means it contains two rings that share a single atom . The compound contains a benzoyl group (a benzene ring attached to a carbonyl group) that is substituted with chlorine and fluorine atoms. The benzoyl group is attached to a spiro[4.5]decane ring system, which consists of two rings of four and five atoms respectively, sharing one common atom .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the spiro[4.5]decane ring system, the benzoyl group, and the chlorine and fluorine substituents. The presence of these functional groups and the 3D configuration of the spiro system could significantly influence the compound’s reactivity and properties .Chemical Reactions Analysis

Again, without specific studies, it’s difficult to provide an analysis of the chemical reactions involving this compound. The reactivity of this compound would likely be influenced by the electron-withdrawing effects of the chlorine and fluorine atoms, as well as the presence of the carbonyl group in the benzoyl moiety .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the benzoyl group and the chlorine and fluorine substituents could potentially increase the compound’s polarity, influencing properties such as solubility, boiling point, and melting point .科学研究应用

Nonlinear Optical Materials

The compound has potential applications in the field of nonlinear optics (NLO) . NLO materials are crucial for the development of optoelectronic devices such as optical switches, modulators, and frequency converters. The presence of a conjugated system and donor-acceptor groups in the compound’s structure could lead to enhanced electronic NLO polarization response, which is desirable for high-performance optical materials .

Antibacterial Agents

Schiff bases, which can be derived from similar compounds, exhibit a broad range of biological activities, including antibacterial properties. The imine group (–N=CH–) in these compounds is known to play a role in biological systems, particularly in transamination and racemization reactions. Therefore, derivatives of the given compound may serve as effective antibacterial agents .

Molecular Sensing

The compound’s ability to form centrosymmetric space groups in a monoclinic crystal system can be exploited in molecular sensing technologies. X-ray diffraction studies of such systems can provide valuable insights into molecular geometry, which is essential for designing sensitive and selective sensors .

安全和危害

未来方向

作用机制

Target of Action

Similar compounds have been found to interact withGlycogen phosphorylase, liver form .

Mode of Action

It’s known that the compound’s interaction with its targets leads to changes at the molecular level . The benzyl groups of similar compounds are inserted into the bottom of a deep hydrophobic pocket and form T-shaped π–π interactions .

属性

IUPAC Name |

(2-chloro-4-fluorophenyl)-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15ClFNO3/c15-12-9-10(16)1-2-11(12)13(18)17-5-3-14(4-6-17)19-7-8-20-14/h1-2,9H,3-8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEUWTYCVPZZTKW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC12OCCO2)C(=O)C3=C(C=C(C=C3)F)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15ClFNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.72 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>45 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID47198611 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

8-(2-Chloro-4-fluorobenzoyl)-1,4-dioxa-8-azaspiro[4.5]decane | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-methyl-N-[4-(4-morpholinylcarbonyl)phenyl]-3-furamide](/img/structure/B5496916.png)

![N-[2-(4-chlorophenyl)ethyl]-3-phenyl-1,2,4-oxadiazole-5-carboxamide](/img/structure/B5496921.png)

![3-[(2-chlorobenzyl)thio]-6-(3-thienyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5496926.png)

![2'-(hydroxymethyl)-5-[(4-methylpiperazin-1-yl)sulfonyl]biphenyl-3-carboxylic acid](/img/structure/B5496972.png)

![N-[2-(1H-benzimidazol-2-yl)ethyl]-4-biphenylcarboxamide](/img/structure/B5496998.png)